[2-(Bromomethyl)cyclohexyl]benzene
Description
[2-(Bromomethyl)cyclohexyl]benzene is an organobromine compound consisting of a benzene ring attached to a cyclohexane moiety, with a bromomethyl (-CH₂Br) substituent at the 2-position of the cyclohexyl group. Its molecular formula is C₁₃H₁₇Br, and its estimated molecular weight is 253.2 g/mol. The compound’s structure combines the aromaticity of benzene with the steric bulk of the brominated cyclohexane, making it a versatile intermediate in organic synthesis. Potential applications include its use in pharmaceuticals, agrochemicals, or advanced materials, where its bromine atom can act as a leaving group in nucleophilic substitution reactions .
Properties
Molecular Formula |
C13H17Br |
|---|---|
Molecular Weight |
253.18 g/mol |
IUPAC Name |
[2-(bromomethyl)cyclohexyl]benzene |
InChI |
InChI=1S/C13H17Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 |
InChI Key |
GSZULYWYBJLBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Bromomethyl)cyclohexyl]benzene typically involves the bromomethylation of cyclohexylbenzene. One common method is the reaction of cyclohexylbenzene with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production of [2-(Bromomethyl)cyclohexyl]benzene may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(Bromomethyl)cyclohexyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Nucleophilic Substitution: Products include substituted cyclohexylbenzenes with various functional groups replacing the bromine atom.
Oxidation: Products include cyclohexylbenzyl alcohol or cyclohexylbenzoic acid.
Reduction: Products include cyclohexylmethylbenzene.
Scientific Research Applications
[2-(Bromomethyl)cyclohexyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [2-(Bromomethyl)cyclohexyl]benzene primarily involves nucleophilic substitution reactions. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a new carbon-nucleophile bond and the release of a bromide ion. The aromatic benzene ring and the cyclohexyl group can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Below is a comparative analysis of [2-(Bromomethyl)cyclohexyl]benzene with structurally related brominated cyclohexane and aromatic derivatives.
Table 1: Key Properties of [2-(Bromomethyl)cyclohexyl]benzene and Analogues
Biological Activity
[2-(Bromomethyl)cyclohexyl]benzene, also known as rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene, is a compound with potential applications in various fields including chemistry, biology, and medicine. Its unique structure, characterized by a bromomethyl group attached to a cyclohexyl ring and a benzene moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of [2-(Bromomethyl)cyclohexyl]benzene is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromomethyl group serves as an electrophile, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to various biological effects.
Biological Activity Overview
Research indicates that compounds similar to [2-(Bromomethyl)cyclohexyl]benzene often exhibit significant biological activities. These include:
- Antitumor Activity : Some derivatives have shown promising antitumor effects in vitro and in vivo.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Neuropharmacological Effects : Potential interactions with neurotransmitter systems suggest possible applications in neuropharmacology.
1. Antitumor Activity
A study evaluated the antitumor potential of various derivatives of [2-(Bromomethyl)cyclohexyl]benzene. Compounds were tested against different cancer cell lines, revealing IC50 values that indicate their potency. For example:
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 7a | 3.6 | Breast |
| 7k | 7.3 | Lung |
| 7m | 5.8 | Colon |
These results suggest that modifications to the cyclohexyl and benzene rings can enhance antitumor activity .
2. Enzyme Inhibition
Another study focused on the inhibitory effects of [2-(Bromomethyl)cyclohexyl]benzene derivatives on various enzymes. The results showed significant inhibition rates for certain compounds:
| Compound | % Inhibition | Enzyme Target |
|---|---|---|
| 27b | 85.36 | p38α MAPK |
| 27d | 81.48 | c-Met |
| Diclofenac sodium | 82.54 | Non-specific |
This highlights the potential of these compounds in therapeutic applications targeting specific biochemical pathways .
3. Neuropharmacological Studies
Research into the neuropharmacological effects of [2-(Bromomethyl)cyclohexyl]benzene has indicated interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions may contribute to behavioral changes observed in animal models treated with the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
